![molecular formula C29H21NO3 B5519354 1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)

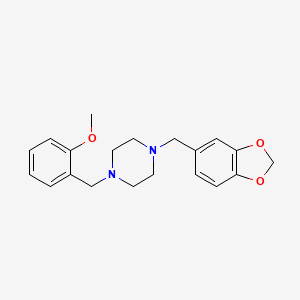

1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of this compound involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, leading to the formation of various heterocyclic compounds (Ornik et al., 1990). Additionally, novel catalysts and solvent-free conditions have been developed to enhance the synthesis process, offering advantages such as operational simplicity, recyclability of catalyst, and excellent yields (Benzekri et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate and its derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. These studies provide insights into the compound's structural features, such as bond lengths, angles, and the overall three-dimensional arrangement, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation reactions and cyclizations, leading to the synthesis of a wide range of heterocyclic compounds. The use of green catalysts and environmentally benign conditions has been emphasized to improve the efficiency and sustainability of these reactions (Kumar et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalysis

- Sodium Dodecyl Sulfate-assisted Synthesis : An efficient synthesis of 1-(benzothiazolylamino)methyl-2-naphthols has been developed using sodium dodecyl sulfate in water. This method highlights a one-pot condensation process offering short reaction times, excellent yields, and the catalytic use of sodium dodecyl sulfate, which could be relevant for similar compounds (Kumar, Rao, & Rao, 2010).

- NH3(CH2)5NH3BiCl5 as a Catalyst : Demonstrates a simple, efficient, and green procedure for synthesizing 1-(benzothiazolylamino)methyl-2-naphthol derivatives using a novel hybrid catalyst under solvent-free conditions. This reflects the potential for innovative catalysis in synthetic procedures relevant to complex organic compounds (Benzekri et al., 2020).

Green Chemistry Applications

- Maltose as Green Catalyst : A green procedure using maltose under solvent-free conditions for preparing derivatives involving multi-component, one-pot condensation reaction. It emphasizes environmental sustainability and simple operation, which could be extrapolated to the synthesis of related compounds (Adrom et al., 2015).

Advanced Synthesis Using Catalytic Methods

- Iridium-catalyzed Reactions : The use of iridium catalysts for the efficient reaction of benzoyl chlorides with internal alkynes, producing substituted naphthalenes and anthracenes. This showcases the versatility of catalytic systems in synthesizing complex aromatic compounds, potentially applicable to the compound of interest (Yasukawa, Satoh, Miura, & Nomura, 2002).

Propiedades

IUPAC Name |

[1-(benzamidomethyl)naphthalen-2-yl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO3/c31-28(22-11-2-1-3-12-22)30-19-26-24-15-7-5-10-21(24)17-18-27(26)33-29(32)25-16-8-13-20-9-4-6-14-23(20)25/h1-18H,19H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJLZUKKJSHPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)